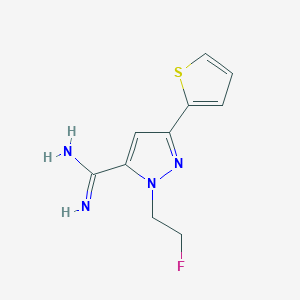

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4S/c11-3-4-15-8(10(12)13)6-7(14-15)9-2-1-5-16-9/h1-2,5-6H,3-4H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRVLSUTOGZTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C(=N)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrazole Core

The pyrazole ring is typically synthesized by cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For the target compound, the pyrazole is functionalized at positions 1 and 3, with the carboximidamide at position 5.

A common intermediate is 1H-pyrazole-1-carboximidamide hydrochloride, which can be prepared and used as a starting material for further functionalization.

Introduction of the 2-Fluoroethyl Group

The N1 substitution with a 2-fluoroethyl group is achieved by alkylation of the pyrazole nitrogen. Typical conditions involve:

- Using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) as alkylating agents.

- Employing a base such as potassium carbonate or N,N-diisopropylethylamine to deprotonate the pyrazole nitrogen.

- Conducting the reaction in polar aprotic solvents like dimethylformamide or acetone at mild temperatures (~20 °C).

This alkylation step is crucial for selectively introducing the fluoroethyl substituent without affecting other functional groups.

Incorporation of the Thiophen-2-yl Substituent

The thiophen-2-yl group at the 3-position of the pyrazole is typically introduced via cross-coupling reactions or condensation strategies:

- Suzuki or Stille cross-coupling reactions between pyrazole derivatives bearing suitable leaving groups (e.g., halides) and thiophen-2-yl boronic acids or stannanes.

- Alternatively, condensation of thiophene-containing precursors with pyrazole intermediates under controlled conditions.

This step requires careful control of reaction conditions to ensure regioselectivity and to preserve sensitive groups.

Conversion to Carboximidamide

The carboximidamide functionality at the 5-position is introduced by transforming a carboxamide or nitrile precursor:

- Amidination of the pyrazole-5-carboxamide using reagents such as ammonium salts or amidinating agents.

- Alternatively, direct synthesis from pyrazole-5-carbonitriles via reaction with ammonia or amines under catalytic or thermal conditions.

Representative Preparation Methods and Experimental Data

Although specific literature on this exact compound is limited, related pyrazole carboximidamide derivatives have been synthesized using the following approaches, as seen in various research findings:

These methods emphasize mild reaction conditions, use of bases to facilitate substitution, and purification via crystallization or chromatography.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|

| Pyrazole core synthesis | Hydrazine + 1,3-dicarbonyl compounds | Formation of pyrazole ring | Not specified |

| N1-alkylation | 2-fluoroethyl halide, K2CO3 or DIPEA, acetone or DMF, 20 °C | Introduction of 2-fluoroethyl group | ~80-88 |

| 3-position thiophen-2-yl introduction | Suzuki/Stille coupling or condensation | Attachment of thiophene ring | Variable, dependent on method |

| Carboximidamide formation | Amidination reagents, DMF, base, room temperature | Conversion of carboxamide/nitrile to carboximidamide | 50-85 |

Research Findings and Considerations

- The alkylation of pyrazole nitrogen with fluoroalkyl groups requires careful control to avoid over-alkylation or side reactions.

- The use of bases like potassium carbonate or N,N-diisopropylethylamine facilitates deprotonation and enhances nucleophilicity.

- Amidination reactions are typically slow and may require extended reaction times (up to 96 hours) and multiple additions of reagents to drive completion.

- Purification strategies such as recrystallization, solvent extraction, and ion-exchange chromatography are critical to obtain high purity.

- Solvent choice (acetone, DMF, THF) impacts reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Research indicates that compounds similar to 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. Molecular docking studies have been performed to explore the interactions of this compound with various biological targets, elucidating binding affinities that may enhance efficacy against specific cancer types.

- Anti-inflammatory Effects : Some derivatives in the pyrazole class are noted for their anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases.

Material Science Applications

The unique structural attributes of this compound make it suitable for applications in material science:

- Polymer Synthesis : The functional groups present may allow for the incorporation of this compound into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

- Sensors and Electronics : The thiophene moiety can impart conductive properties, making it a candidate for use in organic electronics and sensor applications.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing notable analogs:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole | Fluorophenyl substitution | Enhanced lipophilicity |

| 4-methylthio-1-(4-methoxyphenyl)-3-(thiophen-2-yl) | Methylthio and methoxy groups | Potentially increased solubility |

| 3-(thiophen-2-yl)-4-methylpyrazole | Methyl group on the pyrazole ring | Different biological activity spectrum |

This comparison highlights variations in substituents that can influence biological activity, solubility, and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Analysis:

Regiochemistry of Thiophene Substituents :

- The thiophen-2-yl group in the target compound vs. the thiophen-3-yl analog (CAS 2098104-14-2) demonstrates how positional isomerism impacts molecular interactions. The 2-yl substitution may favor stronger π-π stacking with aromatic residues in biological targets compared to the 3-yl isomer .

Electron-Withdrawing vs. This substitution also increases lipophilicity (logP), which could improve blood-brain barrier penetration .

Functional Group Additions :

- Benzo[b]thiophene derivatives () incorporate methoxy groups and extended aromatic systems, enhancing solubility via polar interactions but increasing molecular weight (~470 g/mol), which may reduce oral bioavailability compared to the target compound (238 g/mol) .

Backbone Modifications: The impurity a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () lacks the pyrazole-carboximidamide framework, underscoring the importance of the pyrazole ring in conferring rigidity and hydrogen-bonding capacity for target selectivity .

Synthetic and Analytical Considerations :

- High-yield syntheses (e.g., 93.4% for compound 8d in ) contrast with the discontinued status of the thiophen-3-yl analog (), suggesting challenges in scalability or stability for certain derivatives. Tools like SHELXL () and Mercury CSD () are critical for crystallographic validation and intermolecular interaction analysis .

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a fluoroethyl group and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10FN3OS, with a molecular weight of 239.27 g/mol. The presence of the carboximidamide functional group enhances its potential for biological activity, making it a candidate for further research in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FN3OS |

| Molecular Weight | 239.27 g/mol |

| Chemical Class | Pyrazole Derivative |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with suitable carbonyl compounds.

- Introduction of the Thiophene Group : Achieved through coupling reactions such as Suzuki or Stille coupling.

- Addition of the Fluoroethyl Group : Via nucleophilic substitution reactions using fluoroethyl halides.

- Formation of the Carboximidamide Group : By reacting intermediates with cyanamide or similar reagents.

Biological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Some pyrazole derivatives have shown significant antiproliferative effects against cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC₅₀ values in the low micromolar range against various cancer cell types .

- Inhibition of Enzymes : Molecular docking studies suggest that this compound may interact with specific biological targets like kinases and phosphodiesterases (PDEs), potentially modulating their activity .

Case Studies

- Antiproliferative Activity : A study evaluated various pyrazole derivatives for their ability to inhibit tumor growth. One compound exhibited an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent antitumor properties .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound to EGFR and other targets, providing insights into its potential therapeutic applications .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that:

- The fluoroethyl group may enhance lipophilicity and facilitate membrane penetration.

- The thiophene moiety could play a role in stabilizing interactions with target proteins.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide?

The synthesis typically involves multi-step protocols:

- Cyclization : Reacting a thiophene-substituted precursor (e.g., 3-(thiophen-2-yl)-1H-pyrazole) with a fluoroethylating agent (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-fluoroethyl group .

- Carboximidamide Formation : Treating the intermediate with cyanamide or a nitrile derivative under acidic or basic catalysis to install the carboximidamide moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended to isolate the pure product .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity to avoid side reactions (e.g., over-alkylation) .

Q. How can the structure of this compound be confirmed spectroscopically?

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N of carboximidamide) and ~3100 cm⁻¹ (aromatic C-H) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 254.16 (calculated for C₁₀H₁₁F₂N₃S) .

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen bonding and molecular packing?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine bond lengths/angles and validate the carboximidamide group’s geometry .

- Hydrogen Bond Analysis : Apply graph-set notation (e.g., S(6) motifs for N–H···N interactions) to classify intermolecular interactions .

- Mercury Software : Visualize crystal packing and quantify void spaces (e.g., solvent-accessible volumes) to assess stability .

Example : In analogous pyrazole-thiophene derivatives, C–H···F interactions between the fluoroethyl group and aromatic protons stabilize the lattice .

Q. What strategies address contradictory biological activity data in different assays?

- Dose-Response Optimization : Perform IC₅₀ assays across a broad concentration range (nM–μM) to identify false negatives due to solubility issues .

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to verify binding modes to enzymes (e.g., kinases) and compare with experimental IC₅₀ values .

- Metabolic Stability : Pre-treat compounds with liver microsomes to rule out rapid degradation in cell-based assays .

Case Study : For similar carboximidamide derivatives, discrepancies between in vitro and in vivo activity were traced to poor membrane permeability .

Q. How can computational methods predict the compound’s reactivity under varying pH conditions?

- pKa Prediction : Tools like MarvinSketch estimate the basicity of the carboximidamide group (predicted pKa ~9–10) .

- Degradation Pathways : Molecular dynamics simulations (e.g., Gaussian) model hydrolysis of the fluoroethyl group in acidic media .

- Solubility Analysis : COSMO-RS predicts log P values to guide solvent selection for stability studies .

Experimental Validation : Accelerated stability testing (40°C/75% RH for 14 days) confirms computational predictions .

Q. What are the challenges in analyzing non-covalent interactions in solution?

- NMR Titration : Track chemical shift changes (e.g., thiophene protons) upon adding a binding partner (e.g., DNA/RNA) to quantify association constants .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes for interactions with proteins (e.g., albumin) to assess binding stoichiometry .

- Fluorescence Quenching : Monitor Trp/Tyr residues in proteins to detect conformational changes upon ligand binding .

Pitfalls : Fluoroethyl groups may introduce steric hindrance, requiring cryo-EM or XFEL for high-resolution imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.